molecular formula C14H14O B1347050 1,2-Diphenylethanol CAS No. 614-29-9

1,2-Diphenylethanol

Cat. No. B1347050
CAS RN: 614-29-9
M. Wt: 198.26 g/mol
InChI Key: GBGXVCNOKWAMIP-UHFFFAOYSA-N
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Patent
US06291713B1

Procedure details

1.33 ml of a 1.6-molar solution of n-butyllithium (2.13 mmol) in pentane were added dropwise at room temperature under argon for 2 minutes to a stirred solution of 500 mg (2.13 mmol) 3-benzyl-2,2,4,4-tetramethyl-3-pentanol in 4 ml THF. The solution obtained was stirred for 30 minutes, then 275 μl (2.13 mmol) benzaldehyde, 290 mg (2.13 mmol) ZnCl2 and 2 ml HMPA were added. The reaction mixture was heated to 70° C. and stirred for 4 hours at this temperature. Subsequently, it was cooled to room temperature and processed analogous to Example 1. The raw product obtained was cleaned by means of a silica column with 35% diethyl ether/light gasoline. There was obtained the alcohol as a colorless oil.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.13 mmol
Type
reactant
Reaction Step One
Name
3-benzyl-2,2,4,4-tetramethyl-3-pentanol
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
275 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
290 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3]C.[CH2:6]([C:13]([OH:22])([C:18]([CH3:21])([CH3:20])C)C(C)(C)C)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(=O)C1C=CC=CC=1.CN(P(N(C)C)(N(C)C)=O)C>CCCCC.C1COCC1.[Cl-].[Cl-].[Zn+2].C(OCC)C>[C:18]1([CH:13]([OH:22])[CH2:6][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:20]=[CH:3][CH:2]=[CH:1][CH:21]=1 |f:6.7.8|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.13 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
3-benzyl-2,2,4,4-tetramethyl-3-pentanol
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(C)(C)C)(C(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
275 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
290 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
STIRRING
Type
STIRRING
Details
stirred for 4 hours at this temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, it was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The raw product obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.